4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride is a chemical compound classified as a piperidine derivative. It possesses a piperidine ring substituted with a 4-methylsulfanyl-phenyl group, making it of interest in medicinal chemistry due to its potential biological activities. The compound is primarily studied for its applications in pharmaceuticals, particularly in the development of drugs targeting various neurological and psychiatric conditions.
4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride falls under the category of organic compounds, specifically within the subcategory of nitrogen-containing heterocycles. Its systematic name reflects its structural components, indicating the presence of both a piperidine ring and a methylsulfanyl group attached to a phenyl ring.
The synthesis of 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride typically involves the following steps:
The reaction mechanism involves nucleophilic addition followed by dehydration to form the desired piperidine derivative. The yield and purity of the product can be influenced by factors such as temperature, solvent choice, and reaction time.
The molecular formula for 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride is . Its structure includes:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and interactions at the molecular level .
4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride can undergo various chemical reactions typical for piperidine derivatives:
Each reaction's efficiency and selectivity depend on specific conditions such as temperature, solvent, and catalysts used during the process.
The mechanism of action for compounds like 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride often involves interaction with neurotransmitter systems in the brain. While specific data on this compound's mechanism may not be extensively documented, similar piperidine derivatives are known to modulate receptor activities, particularly those related to dopamine and serotonin pathways.
Studies suggest that modifications on the piperidine structure can influence binding affinities and biological activity, making this compound a candidate for further pharmacological evaluation .
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide additional insights into thermal stability and decomposition behavior .
4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride has potential applications in:
Piperidine scaffolds have been fundamental to drug discovery due to their structural versatility, bioavailability, and capacity for diverse pharmacological interactions. As saturated six-membered heterocycles with sp³-hybridized nitrogen, they offer conformational flexibility and tunable basicity (pKa ~11), enabling optimization of membrane permeability and target binding [1] [9]. Their significance is underscored by their presence in >70 FDA-approved drugs spanning over 20 therapeutic classes, including antipsychotics (e.g., haloperidol), analgesics (e.g., fentanyl), and Alzheimer’s therapeutics (e.g., donepezil) [1] [4] [9]. The scaffold’s 3D architecture facilitates "escape from flatland," enhancing engagement with complex binding sites—a strategy pivotal in oncology and CNS drug design [4].
Table 1: Representative FDA-Approved Piperidine-Based Drugs and Their Therapeutic Applications
Compound Name | Therapeutic Category | Key Structural Features |
---|---|---|
Donepezil | Alzheimer’s disease | Benzylpiperidine, indanone |
Haloperidol | Antipsychotic | 4-Fluorophenylpiperidine, butyrophenone |
Raloxifene | Osteoporosis | Benzothiophene-piperidine ethoxy linker |
Fentanyl | Analgesic | N-Phenethyl-4-piperidinone |
Catalytic advances have enabled stereoselective synthesis of chiral piperidines, critical for optimizing target selectivity. For instance, ruthenium- and iridium-catalyzed hydrogenations (e.g., Beller’s cobalt catalyst) allow efficient pyridine-to-piperidine transformations under mild conditions, facilitating access to fluorinated analogs like cis-melperone derivatives [1] [7]. The scaffold’s adaptability is further evidenced in natural products (e.g., piperine from black pepper), which exhibit anticancer and anti-inflammatory properties [5].
The methylsulfanyl-phenyl group (–SC₆H₄CH₃) is a strategic pharmacophore that enhances ligand-receptor interactions through steric, electronic, and hydrophobic effects. Sulfur’s polarizability enables σ-hole-mediated hydrophobic contacts, while the methyl group fine-tunes lipophilicity (ΔlogP ~+1.5 vs. phenyl) [2] [6]. In cyclooxygenase-2 (COX-2) inhibitors like celecoxib analogs, methylsulfonyl/methylsulfanyl groups anchor into the enzyme’s hydrophobic pocket (Val523/Leu352), conferring >100-fold selectivity over COX-1 [2] [6].
For piperidine derivatives, 4-(methylsulfanyl-phenyl) substitution at the piperidine nitrogen or C4 position augments bioactivity:
In 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride, the methylsulfanyl-phenyl moiety likely serves as a hydrophobic anchor, positioning the protonated piperidine nitrogen for ionic or hydrogen-bonding interactions with targets like ion channels or GPCRs. This design mirrors optimized scaffolds in antimicrobial indole derivatives, where 2-(4-methylsulfonylphenyl) groups boosted activity against multidrug-resistant A. baumannii (MIC 4 μg/mL) [6].
Table 2: Impact of Sulfur Oxidation State on Drug Properties
Sulfur Group | Example Compound | Key Properties | Target Affinity |
---|---|---|---|
–SCH₃ (Sulfide) | 4-(4-Methylsulfanyl-phenyl)-piperidine | High lipophilicity (clogP ~3.2), metabolic oxidation | Dopamine receptors, ion channels |
–SOCH₃ (Sulfoxide) | Omeprazole | Chiral center, moderate polarity | H⁺/K⁺ ATPase |
–SO₂CH₃ (Sulfone) | Celecoxib | Enhanced hydrogen bonding, reduced metabolism | COX-2 |
Halogenation (particularly fluorination) of piperidines has been a cornerstone in optimizing pharmacokinetics and target engagement. Fluorine’s high electronegativity (χP = 4.0) reduces aliphatic amine basicity (ΔpKa ~1–2), improving blood-brain barrier penetration and receptor affinity. In 2021, 14/50 FDA-approved drugs contained halogens, with fluorine dominating due to its metabolic stability and steric mimicry of hydrogen [3] [10]. Notable examples include:
Sulfur-containing piperidines leverage sulfur’s diverse chemistry:
For 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride, the methylsulfanyl group merges halogen-like hydrophobicity with sulfur’s redox versatility. This pharmacophore’s evolution reflects a broader trend: 33 sulfur-based drugs were approved in 2018–2023, including kinase inhibitors (tivozanib) and antivirals (molnupiravir), highlighting sulfur’s role in enhancing binding and ADME properties [10].
Table 3: Halogenated and Sulfur-Containing Piperidine Drugs Approved (2018–2023)
Drug Name | Therapeutic Use | Halogen/Sulfur Motif | Key Structural Feature |
---|---|---|---|
Tivozanib | Renal cell carcinoma | Chlorophenyl, methylsulfone | Quinoline-piperidine sulfonamide |
Sotorasib | NSCLC (KRAS G12C) | Difluoropiperidine | Arylpiperidine acrylamide |
Belzutifan | von Hippel-Lindau syndrome | Trifluoroethoxy piperazine-piperidine | Bicyclic piperidine core |
Lumacaftor | Cystic fibrosis | Difluoropiperidine | Arylpiperidine amide |
The synergy between piperidine’s scaffold flexibility and methylsulfanyl/halogen substituents underscores rational drug design paradigms: halogenation tunes electronic profiles, while sulfur groups optimize hydrophobic binding—principles directly applicable to 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride’s development [1] [3] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0